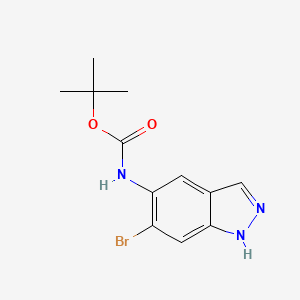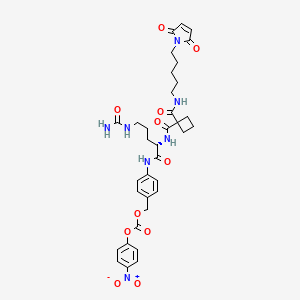
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is a complex chemical compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP involves multiple steps, starting with the preparation of cyclobutane-1,1-dicarboxamide. This intermediate is then reacted with citrulline and 4-aminobenzyl groups to form the Cit-PAB moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s role as a linker ensures the stability and efficacy of the ADCs .
In addition to its use in ADCs, this compound is also employed in various biochemical and pharmacological studies to investigate the mechanisms of drug delivery and action .
Mécanisme D'action
The mechanism of action of Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP involves its role as a linker in ADCs. The compound facilitates the attachment of the drug to the antibody, allowing the ADC to bind specifically to target cells. Once bound, the ADC is internalized by the target cell, where the drug is released to exert its cytotoxic effects. The molecular targets and pathways involved include the specific antigens on the surface of cancer cells and the intracellular pathways responsible for drug release and action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB: Similar structure but lacks the 4-nitrophenyl carbonate group.
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PEG: Contains a polyethylene glycol (PEG) moiety for increased solubility and stability.
Uniqueness
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for use in ADCs. The presence of the 4-nitrophenyl carbonate group enhances its ability to form stable linkages with antibodies and drugs, making it a valuable tool in targeted drug delivery .
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N7O11/c36-33(48)38-20-4-6-27(40-32(47)35(17-5-18-35)31(46)37-19-2-1-3-21-41-28(43)15-16-29(41)44)30(45)39-24-9-7-23(8-10-24)22-52-34(49)53-26-13-11-25(12-14-26)42(50)51/h7-16,27H,1-6,17-22H2,(H,37,46)(H,39,45)(H,40,47)(H3,36,38,48)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDBSJRPAVEDY-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
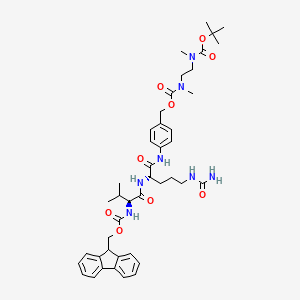
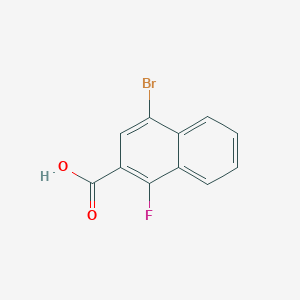


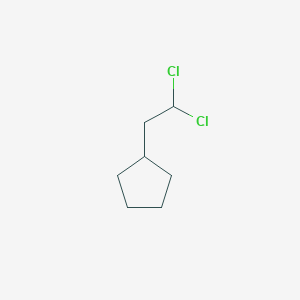
![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)
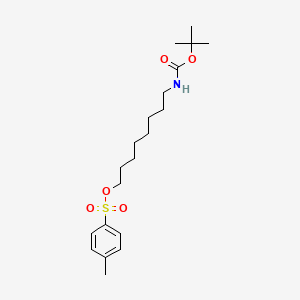
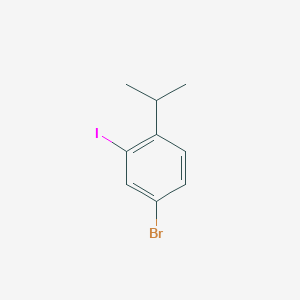
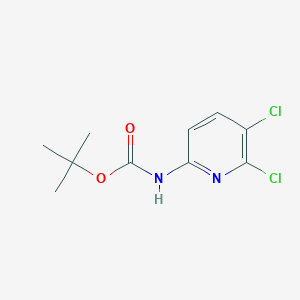
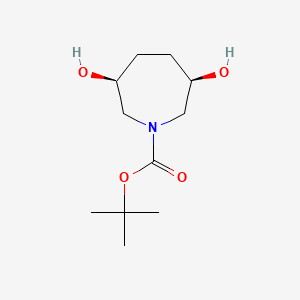

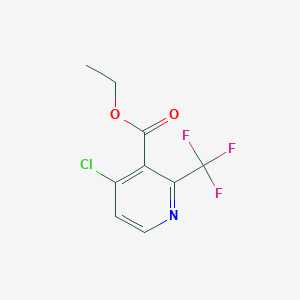
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
